molecular formula C23H28N2O3S B7699899 1-benzoyl-N-cyclooctylindoline-5-sulfonamide

1-benzoyl-N-cyclooctylindoline-5-sulfonamide

Cat. No. B7699899
M. Wt: 412.5 g/mol
InChI Key: ADMPWFDPRSGPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-cyclooctylindoline-5-sulfonamide, also known as BINA-5, is a chemical compound that has been studied for its potential therapeutic applications in the field of neuroscience. It belongs to the class of indoline sulfonamides, which have been shown to modulate the activity of various ion channels and receptors in the brain.

Mechanism of Action

1-benzoyl-N-cyclooctylindoline-5-sulfonamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound can modulate the release of neurotransmitters and regulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in synaptic plasticity and learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzoyl-N-cyclooctylindoline-5-sulfonamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several potential future directions for research on 1-benzoyl-N-cyclooctylindoline-5-sulfonamide and related indoline sulfonamides. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the study of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

The synthesis of 1-benzoyl-N-cyclooctylindoline-5-sulfonamide involves several steps, including the preparation of the starting materials and the formation of the indoline ring system. The most commonly used method for synthesizing this compound is through a multistep process that involves the reaction of 1-benzoyl-2-methylindoline with cyclooctylamine and sulfamic acid.

Scientific Research Applications

1-benzoyl-N-cyclooctylindoline-5-sulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-benzoyl-N-cyclooctyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-23(18-9-5-4-6-10-18)25-16-15-19-17-21(13-14-22(19)25)29(27,28)24-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-14,17,20,24H,1-3,7-8,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPWFDPRSGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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